molecular formula C18H24N2O2S B2581939 2,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 1210880-30-0

2,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2581939
CAS No.: 1210880-30-0
M. Wt: 332.46
InChI Key: SRQMXGSPYIRCQZ-UHFFFAOYSA-N
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Description

“2,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-3-carboxamide” is a complex organic compound that contains several functional groups and structural motifs that are common in organic chemistry and medicinal chemistry . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also has a carboxamide group, which is a functional group that consists of a carbonyl (C=O) and an amine (NH2). The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Piperidones, which are related to the piperidine ring in this molecule, can be synthesized from a domino reaction of an aldehyde, a ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The furan and thiophene rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The piperidine ring is not aromatic, but it is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The carboxamide group could potentially be hydrolyzed to produce a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Antiprotozoal Agents

Research has demonstrated the synthesis and biological characterization of compounds structurally related to furan-carboxamide derivatives, showcasing potent antiprotozoal activities. These compounds, including various furan-carboxamide derivatives, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2004).

Neuroinflammation Imaging

Furan-carboxamide derivatives have also been utilized in developing PET radiotracers for imaging neuroinflammation by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker specific to microglia. This application is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and monitoring the effects of immunotherapies (Horti et al., 2019).

Influenza Virus Inhibition

A novel series of furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. These compounds, through systematic structure–activity relationship (SAR) studies, have shown to significantly influence anti-influenza activity, presenting a new scaffold for anti-influenza drug development (Yongshi et al., 2017).

Mechanism of Action

For instance, the thiophene and piperidine rings are found in many pharmaceuticals and biologically active compounds . The furan ring is also a common motif in many natural products and drugs. These structural elements could potentially interact with various biological targets, leading to a range of biological activities.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, it should be handled with care to avoid exposure, and appropriate safety precautions should be taken .

Future Directions

Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13-10-17(14(2)22-13)18(21)19-11-15-5-7-20(8-6-15)12-16-4-3-9-23-16/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMXGSPYIRCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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